Axitinib Acid
Description
Historical Development and Rationale for Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor Design
The development of axitinib emerged from the need to improve upon first-generation vascular endothelial growth factor receptor tyrosine kinase inhibitors, such as sorafenib and sunitinib, which exhibited broad kinase inhibition profiles associated with off-target toxicities. Axitinib’s design focused on enhancing selectivity for vascular endothelial growth factor receptor 2 while maintaining potent inhibitory activity, achieved through strategic modifications to its chemical structure. The compound’s molecular architecture features a benzamide core with pyridinyl-vinyl indazole substituents, creating optimal spatial arrangements for binding to the adenosine triphosphate pocket of vascular endothelial growth factor receptor 2.
Key milestones in axitinib’s development include:
- 2004 : Approval of bevacizumab, the first antiangiogenic monoclonal antibody targeting vascular endothelial growth factor A, demonstrating proof-of-concept for vascular endothelial growth factor pathway inhibition.
- 2006 : Introduction of sunitinib as the first small-molecule vascular endothelial growth factor receptor tyrosine kinase inhibitor approved for renal cell carcinoma.
- 2012 : FDA approval of axitinib for advanced renal cell carcinoma following progression on first-line therapies, marking its emergence as a second-generation inhibitor with refined selectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${22}$$H$${18}$$N$$_4$$OS | |
| Molecular Weight | 386.47 g/mol | |
| Partition Coefficient | 3.5 (n-octanol/water) | |
| Aqueous Solubility | >0.2 µg/mL (pH 1.1–7.8) |
The compound’s physicochemical properties, particularly its limited aqueous solubility, prompted extensive formulation research. Cocrystallization studies with carboxylic acids demonstrated significant solubility improvements—for instance, axitinib-fumarate cocrystals exhibited a 3.8-fold increase in apparent solubility compared to the pure drug. These advances addressed critical pharmacokinetic challenges while preserving axitinib’s biological activity.
Position in the Evolution of Antiangiogenic Therapeutics
Axitinib occupies a unique niche in the antiangiogenic therapeutic landscape, bridging the gap between monoclonal antibody-based strategies and multitargeted kinase inhibitors. Compared to bevacizumab’s extracellular vascular endothelial growth factor sequestration mechanism, axitinib’s intracellular kinase inhibition allows for more direct modulation of endothelial cell signaling pathways. Clinical studies have established its role as a second-line therapy in advanced renal cell carcinoma, where it demonstrates superior progression-free survival outcomes compared to sorafenib.
The compound’s evolutionary significance is highlighted by:
- Target Specificity : 50-fold greater potency for vascular endothelial growth factor receptor 2 compared to platelet-derived growth factor receptor and c-Kit, minimizing off-target effects.
- Adaptive Dosing Potential : Pharmacokinetic properties permitting dose escalation in responding patients without increased toxicity.
- Combination Therapy Compatibility : Synergistic effects observed with immune checkpoint inhibitors in preclinical models, leading to ongoing clinical trials.
| Clinical Parameter | Axitinib Monotherapy | Comparator Agent |
|---|---|---|
| Median Progression-Free Survival (Advanced RCC) | 6.7 months | 4.7 months (Sorafenib) |
| Objective Response Rate | 19.4% | 9.4% (Sorafenib) |
Despite setbacks in adjuvant therapy trials, axitinib maintains clinical relevance through its predictable safety profile and capacity for rechallenge in progressive disease. Ongoing research into optimized formulations, including cocrystals with suberic acid and trans-cinnamic acid, aims to further enhance its therapeutic index by improving bioavailability while maintaining physical stability.
Properties
Molecular Formula |
C21H15N3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H15N3O2S/c25-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(23-24-19(16)13-15)11-8-14-5-3-4-12-22-14/h1-13H,(H,23,24)(H,25,26)/b11-8+ |
InChI Key |
WYRJFXWWGDSVNU-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Axitinib Acid involves several steps. One common method starts with 6-halo-1H-indole as a raw material. This compound undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-assisted grinding and slurry methods to improve the solubility and stability of the compound .
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Reactions
Axitinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferase (UGT):
| Enzyme | Contribution to Metabolism | Key Metabolites |
|---|---|---|
| CYP3A4/5 | >80% | Sulfoxide (M12) |
| CYP1A2 | <10% | Minor oxidative metabolites |
| CYP2C19 | <10% | Minor oxidative metabolites |
| UGT1A1 | <10% | N-glucuronide (M7) |
Both M12 and M7 are pharmacologically inactive, with >400-fold lower VEGFR-2 inhibition compared to axitinib .
pH-Dependent Solubility and Protonation
Axitinib exhibits significant solubility variations dependent on pH due to its pyridine moiety:
-
pH 1.1 : Solubility >1,800 μg/mL (via protonation of pyridine nitrogen) .
-
pH 7.0 : Solubility drops to 0.2 μg/mL, necessitating formulation adjustments for bioavailability .
This pH sensitivity explains why co-administration with proton pump inhibitors reduces plasma exposure by 18–48% .
Oxidation and Photochemical Reactions
Axitinib is susceptible to:
-
Thiol Oxidation : Reactivity with thiol groups under physiological conditions .
-
Photo-isomerization : The compound’s double bond undergoes trans-to-cis isomerization under UV light, though its marketed polymorph (Form XLI) shows low photosensitivity .
Cocrystallization to Enhance Solubility
Cocrystals with carboxylic acids improve axitinib’s dissolution rate and apparent solubility:
| Coformer | Cocrystal Type | Solubility Increase (vs. Pure Axitinib) |
|---|---|---|
| Fumaric acid | Salt cocrystal | 3.5-fold |
| Suberic acid | Molecular cocrystal | 2.8-fold |
| trans-Cinnamic acid | Molecular cocrystal | 2.2-fold |
These cocrystals retain physical stability under accelerated conditions (40°C/75% RH) .
Drug-Drug Interactions via Enzyme Modulation
-
CYP3A4 Inhibitors (e.g., ketoconazole) : Increase axitinib AUC by 106% .
-
CYP3A4 Inducers (e.g., rifampin) : Decrease axitinib AUC by 79% .
-
UGT1A1 Inhibitors : Minimal impact due to secondary metabolic pathways .
Excretion and Elimination Pathways
Hepatic impairment (Child-Pugh B) doubles axitinib exposure, necessitating dose adjustments .
Structural Reactivity and Protein Binding
Scientific Research Applications
Axitinib is a tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, demonstrating anti-angiogenic activity in various solid tumors . It is approved for treating advanced renal cell carcinoma (RCC) after systemic therapies have failed . Research suggests angiogenesis contributes to the pathogenesis and progression of hepatocellular carcinoma (HCC), making axitinib a potential second-line treatment for advanced HCC after sorafenib failure .
Axitinib's Effects on Tumors
- Axitinib was evaluated in mice with human renal cell carcinoma, melanoma, and colorectal cancer xenografts, inhibiting tumor growth in a dose-dependent manner . Tumors exhibiting the most dramatic effects showed the greatest reduction in CD31 staining, a marker on endothelial cells (ECs), suggesting activity through reduced microvessel density .
- Axitinib inhibits cellular phosphorylation of VEGFR-2, VEGF-induced endothelial cell survival, tube formation, and vascular permeability in preclinical studies . When VEGFR-2 was expressed, a significant delay in the growth of human xenograft tumors was observed, suggesting a therapeutic potential for this protein .
Clinical Trials and Studies
- Axitinib is more potent than other available VEGFR tyrosine kinase inhibitors (TKIs) . A trial involving 181 patients with metastatic RCC found a significant relationship between axitinib plasma exposure and the probability of a response. Higher axitinib plasma exposure correlated with prolonged progression-free survival (PFS) and overall survival (OS) .
- Seven clinical studies focusing on the safety and efficacy of axitinib in treating advanced HCC have been registered . Most of these trials have been completed, with studies conducted in Canada, Hong Kong, Chinese Taipei, and multiple countries. These studies used axitinib dosages of 5 mg twice daily orally, with treatment continuing until disease progression, intolerable toxicity, or patient withdrawal .
- One study (NCT03222076) demonstrated that axitinib did not improve the Objective Response Rate (ORR) . However, it did show a significant median PFS and Time to Disease Progression (TTP) . Another study (NCT03289533) showed that avelumab in combination with axitinib resulted in a TTP of 5.52 months, an objective response of 13.6%, and a disease control of 68.2% .
Axitinib in Conjunction with Other Therapies
- Axitinib modulated the anti-tumor activity of metronomic cyclophosphamide in multiple ways, causing a rapid decrease in blood vessel perfusion and exhibiting transient pro-apoptotic activity on cancer cells .
- Axitinib has shown improved progression-free survival and overall survival in advanced and metastatic pancreatic cancer when combined with gemcitabine .
Adverse Events
- Common adverse events associated with axitinib treatment include diarrhea, hypertension, and decreased appetite . Serious adverse events were reported in 46.6% of patients treated with axitinib .
- A rare event of grade IV axitinib-induced thrombocytopenia has been reported, which was partially resolved with therapy discontinuation and high-dose steroids .
Axitinib Effects on a Molecular Level
Mechanism of Action
Axitinib Acid exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, tumor growth, and metastasis. The compound’s high potency is attributed to its ability to bind effectively to these receptors, preventing the progression of cancer .
Comparison with Similar Compounds
Key Research Findings
- Cocrystallization : Axitinib-glutaric acid cocrystals increase solubility by 200% compared to pure axitinib .
- Drug Resistance : Nuclear protein 1 (NUPR1) upregulation in RCC reduces axitinib efficacy by enhancing ERK1/2 phosphorylation .
- Synergy with Immunotherapy: Axitinib combined with pembrolizumab improves ORR in advanced RCC (55% vs. 37% with axitinib alone) .
Q & A
Q. What are the primary mechanisms of action of axitinib in preclinical models, and how should researchers validate these mechanisms experimentally?
Axitinib is a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs). To validate its mechanisms, researchers should:
- Use phosphorylation assays (e.g., ELISA or Western blot) to confirm inhibition of VEGFR-1, -2, and -3 .
- Assess downstream effects via mitochondrial function assays (e.g., ROS production measurement) in disease models like hepatic stellate cells (HSCs) to evaluate anti-fibrotic activity .
- Employ in vivo models (e.g., murine renal cell carcinoma or liver fibrosis models) to correlate target inhibition with therapeutic outcomes .
Q. What experimental models are recommended for studying axitinib’s pharmacokinetics (PK) and pharmacodynamics (PD)?
- Healthy volunteer studies : Use controlled PK analyses to establish baseline drug disposition, avoiding confounding factors in cancer patients (e.g., organ dysfunction or polypharmacy) .
- Population PK modeling : Pool data from healthy subjects to create structural PK models, then validate in cancer cohorts with covariates like renal/hepatic impairment .
- PD biomarkers : Measure plasma VEGF levels or tumor perfusion via dynamic contrast-enhanced MRI to link PK parameters to biological effects .
Q. How should researchers design dose-escalation studies for axitinib to minimize toxicity while maintaining efficacy?
- Follow phase I trial protocols with 4-week treatment cycles (50 mg/day orally) and 2-week rest periods, as in metastatic renal cell carcinoma (mRCC) studies .
- Monitor dose-limiting toxicities (e.g., hypertension, diarrhea) using Common Terminology Criteria for Adverse Events (CTCAE) .
- Use adaptive trial designs to adjust doses based on real-time PK/PD data .
Advanced Research Questions
Q. How can contradictory efficacy data between axitinib monotherapy and combination trials be reconciled?
Contradictions, such as the lack of PFS improvement in the dalantercept + axitinib trial versus axitinib’s standalone activity , require:
- Sensitivity analysis : Compare trial designs (e.g., crossover rates, prior therapies) to identify confounding variables .
- Subgroup analysis : Focus on cohorts with ≥2 prior therapies, where combination therapies may show marginal benefits (e.g., 8.1 vs. 7.0 months PFS in a subgroup) .
- Network meta-analysis : Integrate indirect comparisons (e.g., axitinib vs. everolimus) to contextualize efficacy assumptions .
Q. What methodologies are optimal for assessing axitinib’s impact on non-oncological conditions, such as liver fibrosis?
- Mechanistic studies : Use RNA sequencing or proteomics to identify axitinib’s effects on NLRP3 inflammasome activation and mitochondrial ROS in HSCs .
- Preclinical validation : Employ carbon tetrachloride (CCl₄)-induced liver fibrosis models to quantify collagen deposition (via Masson’s trichrome staining) and mitochondrial membrane potential (via JC-1 assays) .
- Translational biomarkers : Measure serum hyaluronic acid or TIMP-1 levels to bridge preclinical findings to clinical outcomes .
Q. How should researchers address discrepancies in axitinib’s reported progression-free survival (PFS) across trials?
- Trial harmonization : Adhere to CONSORT guidelines for PFS definitions and imaging schedules to reduce variability .
- Real-world data (RWD) integration : Compare clinical trial PFS with real-world registries to assess generalizability .
- Cox proportional hazards modeling : Adjust for covariates like prior therapies or treatment duration beyond progression, which may inflate PFS in practice .
Q. What statistical approaches are critical for analyzing axitinib’s cost-utility in health economic studies?
- Partitioned survival models : Use PFS and overall survival (OS) data to estimate quality-adjusted life years (QALYs), acknowledging limitations when PFS proxies treatment duration .
- Probabilistic sensitivity analysis : Test assumptions (e.g., axitinib’s equivalence to everolimus) to quantify uncertainty in incremental cost-effectiveness ratios (ICERs) .
- Scenario analysis : Compare outcomes under different reimbursement policies or dosing regimens .
Methodological Considerations
Q. How to ensure reproducibility in axitinib studies, particularly in combinatorial regimens?
- Detailed protocols : Publish step-by-step methods for drug administration (e.g., axitinib + checkpoint inhibitors) in supplementary materials, including batch numbers and vehicle controls .
- Data transparency : Share raw pharmacokinetic data (e.g., plasma concentration-time curves) via repositories like Figshare or Zenodo .
- Cross-validation : Replicate key findings in independent labs using standardized models (e.g., patient-derived xenografts) .
Q. What ethical and reporting standards apply to axitinib trials involving human subjects?
- Ethical compliance : Register trials on ClinicalTrials.gov and obtain ethics approval for protocols (e.g., NCT00098657 for mRCC) .
- Adverse event reporting : Use MedDRA coding for grade ≥3 toxicities and disclose all events regardless of causality .
- CONSORT adherence : Include flow diagrams and randomization details to meet journal requirements .
Q. How can researchers optimize axitinib’s preclinical-to-clinical translation?
- Dose extrapolation : Apply allometric scaling from murine models to humans, adjusting for species-specific metabolic differences .
- Biomarker-driven enrollment : Select patients with VEGFR overexpression (via IHC) or circulating tumor DNA signatures predictive of response .
- PK/PD modeling : Use NONMEM or Monolix to simulate dose-response relationships and guide phase II/III trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
